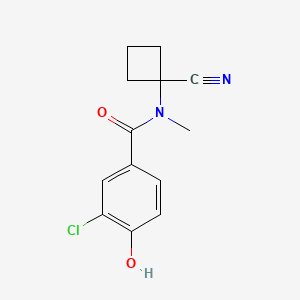

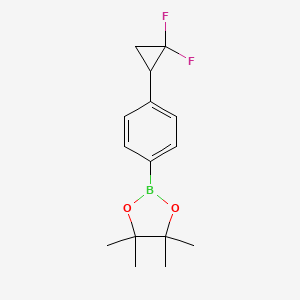

![molecular formula C19H16F2N4O B2529849 N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899735-50-3](/img/structure/B2529849.png)

N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is a complex molecule that appears to be related to a class of compounds involving pyridine carboxamide ligands and their potential for complexation with metals such as copper(II). These compounds have been synthesized and studied for their structural properties and potential applications, such as in the field of imaging for cancer diagnosis using positron emission tomography (PET) .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors like pyridine-2,6-dicarboxylic acid or 2,6-difluorobenzoic acid. For instance, the synthesis of a similar compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved in nine steps with an overall chemical yield of 1%. This indicates the complexity and the low yield typically associated with the synthesis of such intricate molecules .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by extensive intramolecular hydrogen bonding interactions, as seen in the crystallographic analyses of related pyridine dicarboxamide ligands. These interactions are crucial for the stability and the final geometry of the molecule, which in turn influences its reactivity and potential for forming complexes with metals .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to form complexes with copper(II) ions. For example, the reaction of 2,6-bis(pyrazine-2-carboxamido)pyridine with copper(II) acetate monohydrate resulted in tricopper(II) complexes. Such reactions are indicative of the ligand's coordination capabilities and the formation of metal complexes with specific geometries, as confirmed by X-ray crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups such as carboxamide, pyridine, and difluorophenyl. These groups contribute to properties like solubility, stability, and the ability to undergo specific chemical reactions, such as desmethylation or radiolabeling, which are essential for their potential use in medical imaging .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrazines, pyridines, and pyrroles, are pivotal in pharmaceuticals, agrochemicals, and materials science due to their significant biological activities and structural diversity. Research has explored their synthesis, properties, and applications, underscoring the importance of such compounds in developing new therapeutic agents and materials (Higasio & Shoji, 2001), (Higashio & Shoji, 2004).

Metal–Organic Frameworks (MOFs)

Compounds with pyridine and pyrazine motifs have been utilized in constructing metal–organic frameworks (MOFs), which are critical for applications in catalysis, gas storage, and separation technologies. The structural characterization and properties of these MOFs, such as hydrogen bonding and framework stability, offer insights into designing more efficient and functional materials (Cati & Stoeckli-Evans, 2014).

Supramolecular Chemistry

The study of supramolecular interactions involving pyrazine and pyridine carboxamide derivatives highlights their potential in forming novel crystal structures. These interactions are fundamental in crystal engineering, where the aim is to design materials with specific properties based on the understanding of hydrogen bonding patterns and molecular recognition (Vishweshwar et al., 2002).

Antitubercular and Antibacterial Activities

The synthesis and biological evaluation of carboxamide derivatives, including those related to the compound , have shown significant antitubercular and antibacterial activities. These studies are crucial for the development of new therapeutic agents against resistant microbial strains (Bodige et al., 2020).

Organic Electronics and Photonics

Research into the electronic structure and photophysical properties of dihydropyrazine derivatives has provided valuable insights into the design of organic electronic and photonic materials. These studies focus on the synthesis, characterization, and application potential of these compounds in light-emitting diodes, solar cells, and sensors (Lukes et al., 2015).

properties

IUPAC Name |

N-(2,6-difluorophenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O/c20-14-3-1-4-15(21)17(14)23-19(26)25-12-11-24-10-2-5-16(24)18(25)13-6-8-22-9-7-13/h1-10,18H,11-12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLWWLFJOXRVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=O)NC4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

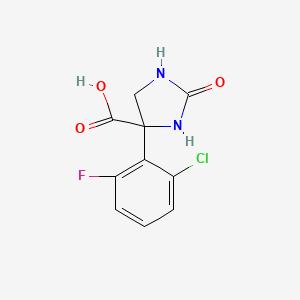

![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)

![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![3-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2529780.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide](/img/structure/B2529783.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2529785.png)